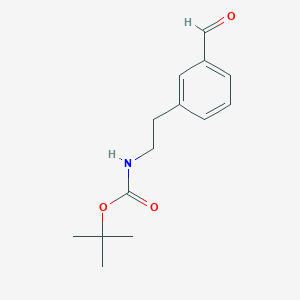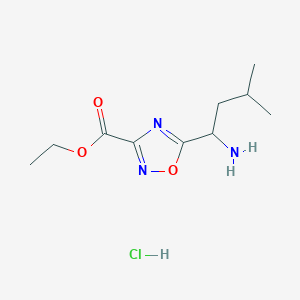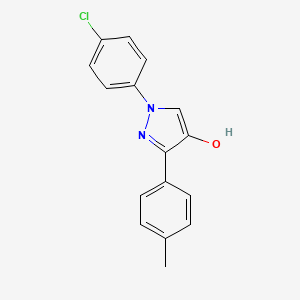
2-(3,3-Difluoropiperidin-1-yl)propanoic acid
Overview
Description
2-(3,3-Difluoropiperidin-1-yl)propanoic acid (DFPA) is a synthetic organic compound with the molecular formula C6H10F2NO2. It belongs to the class of compounds known as piperidines and is a derivative of propionic acid. It is a colorless, odorless, and water-soluble compound. It is commonly used as a reagent in organic synthesis, as a catalyst in pharmaceutical synthesis, and as an intermediate in the production of pharmaceuticals.
Scientific Research Applications
Environmental Monitoring and Impact
Perfluorinated compounds, including substances like ADONA, are widely used in various products and industrial processes. These substances have been observed in plasma samples, indicating exposure through environmental factors like drinking water, especially in areas near production facilities. The presence of ADONA in such samples has been documented, though its concentration tends to be lower compared to other perfluorinated compounds. This research suggests a need for continued monitoring of these substances and their potential impact on health and the environment (Fromme et al., 2017).
Molecular Applications and Studies
Research has also focused on the molecular applications of compounds structurally similar to 2-(3,3-Difluoropiperidin-1-yl)propanoic acid. For instance, studies involving 3-((2-fluoro-4-(5-(2′-methyl-2-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl)(methyl-11C)amino)propanoic acid, a radiotracer targeting sphingosine-1-phosphate receptor (S1PR) 1, highlight the compound's potential in visualizing and quantifying specific molecular targets within the body, such as in cases of inflammation or multiple sclerosis (Brier et al., 2022).
Toxicology and Safety Evaluation
Investigations into the toxicological profiles and safety of related compounds have provided insights into their metabolism and potential health impacts. For instance, studies on alcohols like 1-propanol and 2-propanol, similar in structure to the subject compound, reveal their metabolic pathways and effects on human health, emphasizing the importance of understanding their interaction and metabolism within the body (Vujasinovic et al., 2007).
Industrial and Consumer Product Usage
The presence and influence of perfluorinated compounds in consumer products and the resulting exposure in humans have been a subject of study. For example, research on the occurrence of such compounds in human milk and blood samples highlights the widespread exposure and potential health implications, particularly in infants and during critical developmental stages (Awad et al., 2020; Calafat et al., 2007).
Mechanism of Action
properties
IUPAC Name |
2-(3,3-difluoropiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c1-6(7(12)13)11-4-2-3-8(9,10)5-11/h6H,2-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKOTLVQHHYPFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCCC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















